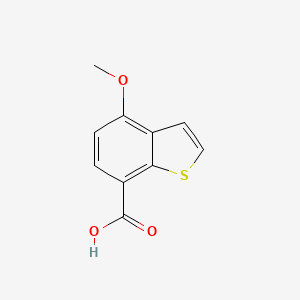

4-Methoxy-1-benzothiophene-7-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

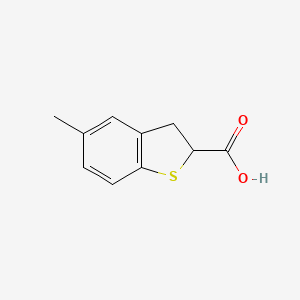

4-Methoxy-1-benzothiophene-7-carboxylic acid is an organic compound with the molecular formula C10H8O3S and a molecular weight of 208.23 . It is a powder in physical form .

Synthesis Analysis

The synthesis of benzothiophenes, including 4-Methoxy-1-benzothiophene-7-carboxylic acid, can be achieved through an aryne reaction with alkynyl sulfides . This process involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .Molecular Structure Analysis

The molecular structure of 4-Methoxy-1-benzothiophene-7-carboxylic acid consists of a benzothiophene core with a methoxy group at the 4-position and a carboxylic acid group at the 7-position .Chemical Reactions Analysis

Benzothiophenes can be synthesized from aryne precursors and alkynyl sulfides . The reaction is initiated by the base-free generation of a trisulfur radical anion (S3•-) and its addition to alkynes .Physical And Chemical Properties Analysis

4-Methoxy-1-benzothiophene-7-carboxylic acid has a predicted boiling point of 394.3±22.0 °C and a predicted density of 1.392±0.06 g/cm3 . Its pKa is predicted to be 3.84±0.10 .Scientific Research Applications

Materials Chemistry and Surface Modification

Functionalized benzothiophenes, including this compound, are used for surface modification. They can be attached to surfaces or incorporated into coatings to alter properties such as wettability, adhesion, and chemical reactivity. Applications range from self-cleaning surfaces to biomedical implants.

These applications highlight the versatility of 4-methoxybenzo[b]thiophene-2-carboxylic acid across different scientific disciplines. Researchers continue to explore its potential in novel materials and technologies. If you need further details or additional applications, feel free to ask! 🌟

1One-step synthesis of benzo [b]thiophenes by aryne reaction with alkynyl sulfides. Tsubasa Matsuzawa, Takamitsu Hosoya, and Suguru Yoshida. Chemical Science, 2020, 11, 9691–9696. Link 2New methods for synthesis of 1-benzothiophene-3-carboxylic acid. Chemistry of Heterocyclic Compounds, 2021, 57, 3, 297–300. Link 34-Methoxybenzo [b]thiophene-2-carboxylic acid. Sigma-Aldrich. Link 4Synthesis, Electrochemical, and Optical Properties of New … - Springer. Link

Safety and Hazards

The safety information for 4-Methoxy-1-benzothiophene-7-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name |

4-methoxy-1-benzothiophene-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3S/c1-13-8-3-2-7(10(11)12)9-6(8)4-5-14-9/h2-5H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJLHWXQJRNOHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CSC2=C(C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-1-benzothiophene-7-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-(4aS,7aR)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/no-structure.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2560603.png)

![4-[(1,3-Benzoxazol-2-ylamino)methyl]-N-tert-butylpiperidine-1-carboxamide](/img/structure/B2560619.png)